molecular formula C14H11N3O4S B1327142 Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 925437-84-9

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No. B1327142
M. Wt: 317.32 g/mol
InChI Key: IRSKLZCUEHZASS-UHFFFAOYSA-N
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Description

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a chemical compound with the CAS Number: 925437-84-9. It has a molecular weight of 317.33 . The IUPAC name for this compound is ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Immunological Effects

  • Imidazo[2,1-b]thiazole derivatives, including structures similar to Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, have been studied for their immunological effects. Specifically, their in vitro effect on the modulation of the CD2 receptor expression in human T trypsinized lymphocytes has been examined. Certain structural parameters, such as an aryl moiety with a methoxy or nitro group and an ethyl ester on the C-3 position, are favorable for this activity (Harraga et al., 1994).

Antimicrobial and Antitubercular Properties

  • A study synthesized novel derivatives of imidazo[2,1-b]thiazole, assessing their antibacterial and antifungal activities. Among these, certain compounds showed high antimicrobial effectiveness, including antifungal and antibacterial properties, highlighting the potential of these compounds in treating microbial infections (Güzeldemirci et al., 2015). Another research explored similar compounds for their antitubercular activity, with some showing significant inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).

Antitumor Potential

  • Certain imidazo[2,1-b]thiazole derivatives have been investigated for potential antitumor properties. While some did not show significant antitumor activity under specific conditions, ongoing research is exploring diverse derivatives and their effects on various cancer cell lines. This includes examining their ability to induce apoptosis and inhibit specific enzymes or cellular processes involved in cancer development (Andreani et al., 1983).

Synthesis and Chemical Properties

  • The synthesis and properties of imidazo[2,1-b]thiazole derivatives, including the methodologies for obtaining various analogs and derivatives, have been extensively studied. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kundapur et al., 2012).

Scientific Research Applications of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Immunological Effects

  • Immunomodulation: Imidazo[2,1-b]thiazole derivatives have shown in vitro immunological effects on human T trypsinized lymphocytes, specifically on the CD2 receptor. This suggests potential applications in immunotherapy or as an immunostimulant (Harraga et al., 1994).

Antimicrobial and Antitubercular Properties

  • Antibacterial and Antifungal Activities: New derivatives of imidazo[2,1-b]thiazole have been synthesized and demonstrated notable antibacterial and antifungal activities, indicating potential use in treating infectious diseases (Güzeldemirci et al., 2015).
  • Antitubercular Activity: Some imidazo[2,1-b]thiazole derivatives exhibit significant antitubercular activity, making them potential candidates for tuberculosis treatment (Patel et al., 2017).

Antitumor Potential

  • Antitumor Agents: Various derivatives of imidazo[2,1-b]thiazole have been studied as potential antitumor agents. Some compounds have shown inhibitory effects on specific cancer cell lines, suggesting possible applications in cancer therapy (Andreani et al., 1983).

Synthesis and Chemical Properties

  • Synthetic Methods: The synthesis of various imidazo[2,1-b]thiazole derivatives has been extensively explored, providing insights into their chemical properties and expanding the potential applications in pharmaceuticals and materials science (Kundapur et al., 2012).

Further Applications

  • Heterocyclic Analog Synthesis: Methods have been developed for the preparation of heterocyclic analogs of α-aminoadipic acid based on the imidazo[2,1-b][1,3]thiazole ring system, indicating potential in synthesizing new compounds withunique biological properties (Šačkus et al., 2015).7. Antianxiety Agent: Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, has been synthesized as a novel central benzodiazepine receptor ligand. It exhibited high affinity for these receptors and showed significant antianxiety activity in animal models, suggesting similar potential for Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate derivatives (Anzini et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKLZCUEHZASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649409
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

CAS RN

925437-84-9
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a typical run, 2.1 g of ethyl 2-aminothiazole-4-carboxylate (Combi-Blocks, 0.0123 mol) was mixed with 25 mL of methyl ethyl ketone along with 2-bromo-2′-nitroacetophenone (3.0 g, 0.0123 mol). The reaction mixture was stirred under reflux for 18 hours. It was then cooled to room temperature and filtered to remove some of the solids. The filtrate was concentrated to afford 3.10 g of 6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester (MS, M++H=318).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 6
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Citations

For This Compound
1
Citations
CB Vu, JE Bemis, JS Disch, PY Ng… - Journal of medicinal …, 2009 - ACS Publications
A series of imidazo[1,2-b]thiazole derivatives is shown to activate the NAD + -dependent deacetylase SIRT1, a potential new therapeutic target to treat various metabolic disorders. This …
Number of citations: 128 pubs.acs.org

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